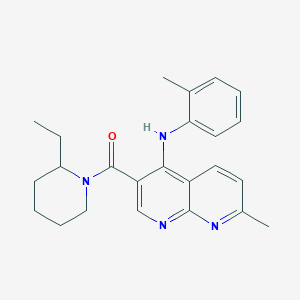

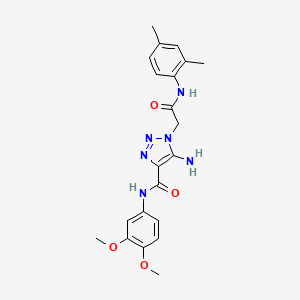

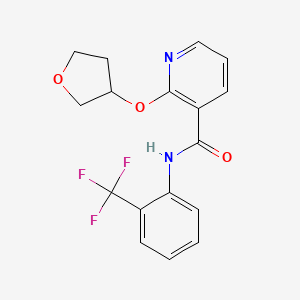

(6-Methoxy-4-(pyrrolidin-1-yl)quinolin-3-yl)(p-tolyl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . This structure is widely used in medicinal chemistry due to its ability to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional (3D) coverage due to the non-planarity of the ring .

Synthesis Analysis

While specific synthesis methods for this compound are not available, pyrrolidine compounds are generally synthesized through ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings, such as proline derivatives .Molecular Structure Analysis

The molecular structure of this compound would likely be influenced by the pyrrolidine ring, which is known for its stereogenicity of carbons. The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of (6-Methoxy-4-(pyrrolidin-1-yl)quinolin-3-yl)(p-tolyl)methanone, focusing on six unique applications:

Anticancer Research

This compound has shown potential in anticancer research due to its ability to inhibit the growth of cancer cells. The quinoline moiety is known for its anticancer properties, and the addition of the pyrrolidine ring enhances its biological activity. Researchers are exploring its use in targeting specific cancer cell lines, such as breast and lung cancer cells, to develop more effective chemotherapy agents .

Antimicrobial Activity

The compound exhibits significant antimicrobial properties, making it a candidate for developing new antibiotics. Its structure allows it to disrupt bacterial cell walls and inhibit the growth of various bacterial strains, including antibiotic-resistant ones. This application is crucial in the fight against the growing issue of antibiotic resistance .

Neuroprotective Agents

Research has indicated that this compound may have neuroprotective effects, which could be beneficial in treating neurodegenerative diseases like Alzheimer’s and Parkinson’s. The methoxy and pyrrolidine groups contribute to its ability to cross the blood-brain barrier and protect neuronal cells from oxidative stress and apoptosis .

Anti-inflammatory Properties

The compound’s structure allows it to interact with inflammatory pathways, reducing the production of pro-inflammatory cytokines. This makes it a potential candidate for developing new anti-inflammatory drugs that could treat conditions such as rheumatoid arthritis and inflammatory bowel disease .

Antiviral Research

Given its ability to interfere with viral replication, this compound is being studied for its antiviral properties. It has shown promise against viruses such as HIV and influenza, making it a potential candidate for developing new antiviral therapies .

Future Directions

properties

IUPAC Name |

(6-methoxy-4-pyrrolidin-1-ylquinolin-3-yl)-(4-methylphenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N2O2/c1-15-5-7-16(8-6-15)22(25)19-14-23-20-10-9-17(26-2)13-18(20)21(19)24-11-3-4-12-24/h5-10,13-14H,3-4,11-12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXNQAXHRAODCQP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C2=CN=C3C=CC(=CC3=C2N4CCCC4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(6-Methoxy-4-(pyrrolidin-1-yl)quinolin-3-yl)(p-tolyl)methanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

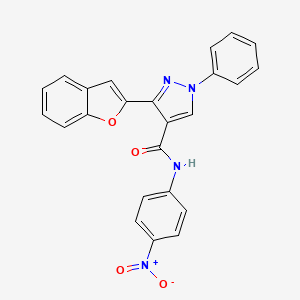

![2-[(E)-[(4-nitrophenyl)methylidene]amino]-5-phenylfuran-3-carbonitrile](/img/structure/B2733772.png)

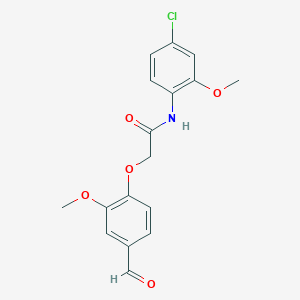

![1-(3,4-Dimethylphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B2733781.png)

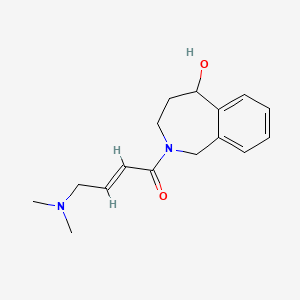

![N-(6-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-phenylacetamide hydrochloride](/img/structure/B2733783.png)